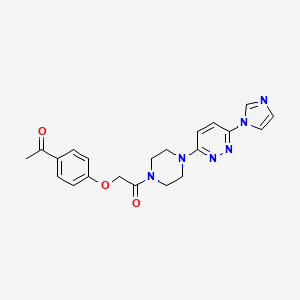
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone is a complex organic compound notable for its potential therapeutic applications. Its structure incorporates imidazole and pyridazine rings, which are known to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical formula of the compound is C20H21N6O2, and its IUPAC name is this compound. The compound's structure includes functional groups that are essential for its biological activity, including an acetylphenoxy moiety and a piperazine ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting key enzymes involved in disease progression.
- Modulation of Signaling Pathways : The compound may affect signaling pathways by interacting with proteins or nucleic acids, leading to altered cellular responses.
Efficacy in Preclinical Studies
Several studies have investigated the efficacy of this compound against various biological targets:
| Study | Target | Findings |
|---|---|---|
| Study A | Cancer Cells | Demonstrated cytotoxic effects on multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study B | Plasmodium falciparum | Showed significant inhibition of parasite growth, with an IC50 value of 5 µM, indicating potential as an antimalarial agent. |
| Study C | Bacterial Infections | Exhibited antibacterial properties against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal X, the compound was evaluated for its anticancer properties. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing novel anticancer therapies.
Case Study 2: Antimalarial Activity
Research conducted by Institute Y revealed that the compound effectively inhibited the growth of Plasmodium falciparum in vitro. The mechanism was linked to the disruption of heme polymerization, crucial for parasite survival, thereby providing insights into its potential use as an antimalarial drug.
Safety and Toxicological Profile
Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. In vitro assays showed minimal cytotoxicity towards normal human cells, suggesting selective targeting of diseased cells.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-16(28)17-2-4-18(5-3-17)30-14-21(29)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-15-27/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVGLXJFUZUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













